2,2-dimethyl-N-(3-methylphenyl)-3,4-dihydro-2H-chromene-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DIMETHYL-N-(3-METHYLPHENYL)-6-CHROMANESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a chromane ring system, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of the sulfonamide group adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N-(3-METHYLPHENYL)-6-CHROMANESULFONAMIDE typically involves multiple steps:
Formation of the Chromane Ring: The chromane ring can be synthesized through the cyclization of phenol derivatives with aldehydes or ketones under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the chromane derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
N-Alkylation: The final step involves the N-alkylation of the sulfonamide with 3-methylphenyl derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromane ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,2-DIMETHYL-N-(3-METHYLPHENYL)-6-CHROMANESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, particularly as an antibacterial or antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-N-(3-METHYLPHENYL)-6-CHROMANESULFONAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
Pathways: Inhibition of enzyme activity, disruption of cell wall synthesis, and induction of cell death in bacteria.
Comparison with Similar Compounds
Similar Compounds
2,2-DIMETHYL-N-(3-METHYLPHENYL)PROPANAMIDE: Similar structure but lacks the chromane ring and sulfonamide group.
N-(3-METHYLPHENYL)SULFONAMIDE: Contains the sulfonamide group but lacks the chromane ring and dimethyl substitution.
Uniqueness
2,2-DIMETHYL-N-(3-METHYLPHENYL)-6-CHROMANESULFONAMIDE is unique due to the presence of both the chromane ring and the sulfonamide group, which contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C18H21NO3S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-(3-methylphenyl)-3,4-dihydrochromene-6-sulfonamide |
InChI |
InChI=1S/C18H21NO3S/c1-13-5-4-6-15(11-13)19-23(20,21)16-7-8-17-14(12-16)9-10-18(2,3)22-17/h4-8,11-12,19H,9-10H2,1-3H3 |
InChI Key |
DMSDFOCJCXKPEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(CC3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.